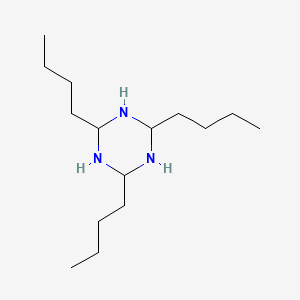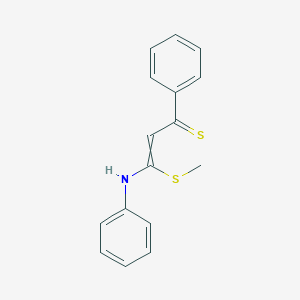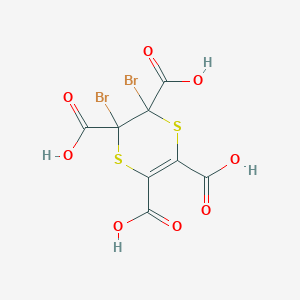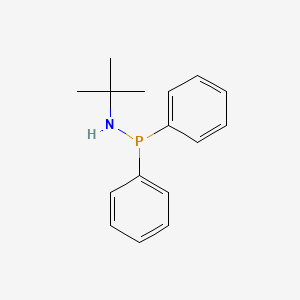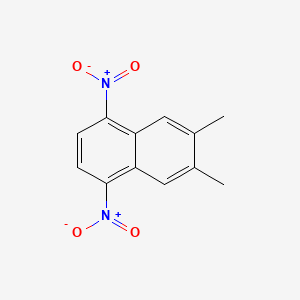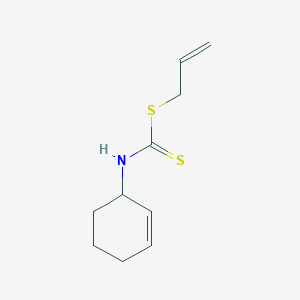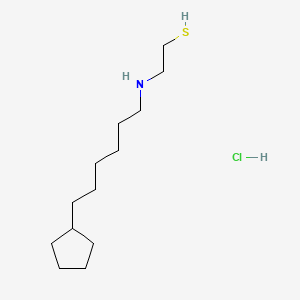
Nitrooxymethyl nitrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nitrooxymethyl nitrate is a chemical compound that belongs to the class of nitrate esters. These compounds are known for their explosive properties and are used in various applications, including propellants and explosives. This compound is characterized by the presence of nitro and nitrate functional groups, which contribute to its reactivity and energetic properties.
Preparation Methods
The preparation of nitrooxymethyl nitrate typically involves the nitration of suitable precursor compounds. One common method is the nitration of methanol with a mixture of nitric acid and sulfuric acid. The reaction conditions must be carefully controlled to prevent decomposition and ensure the formation of the desired product. Industrial production methods often involve continuous flow reactors to maintain consistent reaction conditions and improve yield.
Chemical Reactions Analysis
Nitrooxymethyl nitrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state compounds.
Reduction: Reduction reactions can convert it into less oxidized forms.
Substitution: It can undergo nucleophilic substitution reactions where the nitro or nitrate groups are replaced by other functional groups.
Common reagents used in these reactions include reducing agents like hydrogen or metal hydrides, and oxidizing agents such as potassium permanganate or nitric acid. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Nitrooxymethyl nitrate has several scientific research applications:
Chemistry: It is studied for its reactivity and potential use in synthesizing other energetic materials.
Biology: Research is ongoing to explore its effects on biological systems, particularly its potential as a nitric oxide donor.
Medicine: Its potential use in medical applications, such as vasodilators, is being investigated.
Industry: It is used in the production of explosives and propellants due to its high energy content.
Mechanism of Action
The mechanism of action of nitrooxymethyl nitrate involves the release of nitric oxide (NO), a potent vasodilator. This release occurs through the enzymatic or non-enzymatic breakdown of the nitrate ester bond. The nitric oxide then activates guanylate cyclase, leading to an increase in cyclic guanosine monophosphate (cGMP) levels, which causes smooth muscle relaxation and vasodilation.
Comparison with Similar Compounds
Nitrooxymethyl nitrate can be compared with other nitrate esters such as:
Nitroglycerin: Similar in its explosive properties but differs in its chemical structure and stability.
Trimethylolethane trinitrate: Another nitrate ester used in propellants, known for its stability and lower sensitivity to shock.
Pentaerythritol tetranitrate: Used in explosives, it has a higher energy content but is more sensitive to impact.
This compound is unique due to its specific balance of stability and reactivity, making it suitable for certain applications where other nitrate esters may not be ideal.
Properties
CAS No. |
38483-28-2 |
|---|---|
Molecular Formula |
CH2N2O6 |
Molecular Weight |
138.04 g/mol |
IUPAC Name |
nitrooxymethyl nitrate |
InChI |
InChI=1S/CH2N2O6/c4-2(5)8-1-9-3(6)7/h1H2 |
InChI Key |
MKQRTTJKPCAWRP-UHFFFAOYSA-N |
Canonical SMILES |
C(O[N+](=O)[O-])O[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



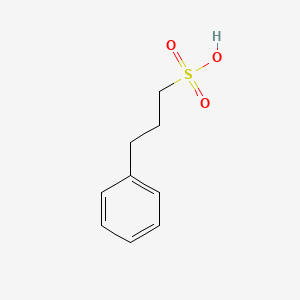
![6-[(4-Chloronaphthalen-1-yl)oxy]quinazoline-2,4-diamine](/img/structure/B14666017.png)

